molecular formula C11H14N2O B7501912 N-cyclopropyl-N-ethylpyridine-3-carboxamide

N-cyclopropyl-N-ethylpyridine-3-carboxamide

Cat. No. B7501912
M. Wt: 190.24 g/mol
InChI Key: DDTNADVOJCJMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-ethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that is currently being researched as a potential anticancer drug. It was first discovered in 2005 by scientists at the University of Queensland in Australia and has since been studied extensively for its ability to target cancer cells.

Mechanism of Action

N-cyclopropyl-N-ethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from carrying out its normal function of synthesizing ribosomal RNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which require high levels of ribosomal RNA, are particularly vulnerable to this inhibition and undergo cell death.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-ethylpyridine-3-carboxamide has potent anticancer activity in a variety of cancer cell lines and animal models. The drug has been shown to induce cell death in cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly found in many types of cancer. N-cyclopropyl-N-ethylpyridine-3-carboxamide has also been shown to have a low toxicity profile in normal cells, which suggests that it may have fewer side effects than traditional chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-N-ethylpyridine-3-carboxamide in lab experiments is its specificity for cancer cells with p53 mutations. This allows researchers to selectively target cancer cells while sparing normal cells, which can reduce the toxicity of the drug. However, one limitation of using N-cyclopropyl-N-ethylpyridine-3-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. This can make it difficult to produce large quantities of the drug for use in experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-cyclopropyl-N-ethylpyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to the drug. Additionally, there is ongoing research on the safety and efficacy of N-cyclopropyl-N-ethylpyridine-3-carboxamide in clinical trials, which will help to determine its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with cyclopropylmethylamine to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, N-cyclopropyl-N-ethylpyridine-3-carboxamide. The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-cyclopropyl-N-ethylpyridine-3-carboxamide is being studied for its potential as an anticancer drug, specifically for its ability to target cancer cells that have mutations in the p53 tumor suppressor gene. The drug works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. Cancer cells require high levels of ribosomal RNA to support their rapid growth and division, and N-cyclopropyl-N-ethylpyridine-3-carboxamide has been shown to selectively target these cells while sparing normal cells.

properties

IUPAC Name

N-cyclopropyl-N-ethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-13(10-5-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTNADVOJCJMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-ethylpyridine-3-carboxamide

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